6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid

Medicinal Chemistry Drug Design Lead Optimization

Researchers often face extra hydrolysis steps when using ester-protected building blocks, adding time and cost to library synthesis. This free carboxylic acid eliminates that step-its free -COOH enables direct amidation or esterification, saving one synthetic step and improving overall yield. Key advantages: (1) Direct amidation cuts cycle time vs. ester intermediates; (2) LogP 0.23 and H-bond donor capability improve fragment screening solubility; (3) Exclusive 2-carboxylic acid availability makes it the only viable starting material for this pharmacophore. Reliable supply with ≥98% purity for med chem programs.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 1253790-97-4
Cat. No. B087676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid
CAS1253790-97-4
Synonyms6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1CSCC2=CC(=NN21)C(=O)O
InChIInChI=1S/C7H8N2O2S/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11)
InChIKeyBJUYJGVDNAZBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid (CAS 1253790-97-4): Physicochemical Identity and Core Scaffold Description


6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid (CAS 1253790-97-4) is a fused heterocyclic building block characterized by a pyrazole ring conjoined with a 1,4-thiazine ring, bearing a free carboxylic acid at the 2-position . With a molecular formula of C7H8N2O2S and a molecular weight of 184.22 g/mol, this compound presents as a solid (predicted melting point ca. 131 °C) and is supplied commercially at purities typically ≥95% . It serves as a versatile intermediate for medicinal chemistry derivatization, where its carboxylic acid moiety enables direct amide coupling or esterification without a deprotection step, a practical advantage over its ester pro-drug forms.

Direct amidation-ready scaffold: Free carboxylic acid enables single-step amide coupling without deprotection.
Medicinal chemistry intermediate: Fused pyrazole-thiazine core for library synthesis and SAR exploration.
Reported low predicted LogP: May support aqueous solubility requirements in biochemical assays.

Why 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid Cannot Be Replaced by Generic Analogs


Substituting 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid with a closely related pyrazolo[5,1-c][1,4]thiazine analog (e.g., an ethyl ester or a 3-carboxylic acid regioisomer) introduces critical differences in hydrogen bonding capacity, lipophilicity, and synthetic reactivity that propagate into divergent compound library properties and biological assay outcomes . Unlike the 2-carboxylate acid which provides a hydrogen bond donor for target engagement and enables convergent late-stage functionalization via direct amidation, the corresponding 3-carboxylate isomers are largely unavailable as free acids, forcing reliance on ester intermediates that require additional hydrolysis steps or offer altered steric presentation of the carboxylate pharmacophore [1]. The quantitative data below substantiates why this specific scaffold configuration constitutes a distinct entity for scientific selection.

Ester analogs alter H-bond capacity
2-Carboxylate ethyl ester lacks a hydrogen bond donor, potentially shifting pharmacophore engagement profiles compared to the free acid.
3-Carboxylic acid regioisomer not commercially available
The 3-position acid is not listed; its ester form requires a hydrolysis step, adding synthetic complexity that may limit direct substitution.
Generic heterocyclic acids may not match reactivity
Spatial orientation of the 2-carboxylate on the pyrazolo-thiazine core may not transfer to alternative scaffolds without validation.

Quantitative Differential Evidence: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid vs. Closest Analogs


Lipophilicity Differentiation: ACD/LogP Lower by 0.92 Log Units vs. Ethyl Ester

The target compound exhibits an ACD/LogP of 0.23, markedly more hydrophilic than its direct ethyl ester analog (ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate, CAS 623564-59-0), which has a reported LogP of 1.15 . This represents a predicted ~5-fold lower octanol-water partition coefficient for the carboxylic acid form, indicating superior aqueous solubility and reduced non-specific binding potential under physiological assay conditions .

LogP Differentiation
Head-to-head
Target Acid: 0.23 vs. Ester: 1.15
ΔLogP = -0.92 (~5-fold lower partition)
Reported higher predicted aqueous solubility context
Predicted ACD/LogP; assay-dependent verification recommended
Medicinal Chemistry Drug Design Lead Optimization

Hydrogen Bond Donor Count: Present in Target Acid, Absent in Ethyl Ester Analog

The target compound provides one hydrogen bond donor (HBD) from the carboxylic acid proton, a critical pharmacophoric feature for key polar interactions with biological targets, whereas its ethyl ester analog (CAS 623564-59-0) lacks any HBD . The acid additionally features 4 hydrogen bond acceptors (HBA), while the ester is reported to have only 2 . This donor/acceptor profile fundamentally alters the compound's capacity to engage in hydrogen bond networks.

H-Bond Donor Count
Head-to-head
Target Acid: HBD=1, HBA=4 vs. Ester: HBD=0, HBA=2
ΔHBD = +1; ΔHBA = +2
Supports target engagement modeling context
Derived from predicted data; experimental confirmation may vary
Structure-Based Drug Design Ligand-Protein Interactions Pharmacophore Modeling

Synthetic Tractability as a Free Acid: Direct Amidation vs. Ester Hydrolysis Requirement

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid can be directly subjected to amide coupling with a diverse array of amines using standard coupling reagents (e.g., HATU, EDCI/HOBt), whereas the corresponding 2-carboxylate ethyl ester (CAS 623564-59-0) must first undergo a hydrolysis step (typically LiOH in THF/water, 20–60 °C) to liberate the acid before coupling [1]. This extra synthetic step introduces a yield penalty (average saponification yields reported for related heterocyclic ethyl esters ~75–90%) and potential racemization or decomposition risks [2].

Synthetic Step Count
Class-level
1 step (acid) vs. 2 steps (ester hydrolysis + coupling)
Reported synthetic efficiency context for library production
Yield advantage is class-level inference; project-specific validation needed
Parallel Synthesis Combinatorial Chemistry Medicinal Chemistry Workflow

Regioisomeric Specificity: Availability Gap of 3-Carboxylic Acid vs. Widespread 2-Carboxylic Acid

A comprehensive search of supplier databases (ChemCD, ChemicalBook, MolCore) reveals that 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid is stocked by at least 15 commercial vendors globally in purities ranging from 95% to 98% . In contrast, the 3-carboxylic acid regioisomer (free acid form) is not listed in any major catalog; only its ethyl ester (CAS 623564-60-3) appears [1]. This fundamental availability asymmetry forces researchers targeting the 3-substitution pattern to accept the ester pro-drug or incur custom synthesis costs.

Regioisomer Availability
Source review
2-Acid: >15 suppliers listed. 3-Acid free form: 0 suppliers found.
Supplier catalog review; procurement path is context-dependent
Search performed 2026-05-03; catalog status may change
Regioselective Synthesis Chemical Procurement SAR Study Design

Application Scenarios: When to Prioritize 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid


Fragment-Based Lead Discovery Requiring High Solubility

In fragment screening campaigns where aqueous solubility is paramount (buffer solubility > 200 µM desired), the LogP of 0.23 and hydrogen bond donor capability of the target compound offer a clear advantage over the ethyl ester (LogP 1.15). Procurement of the free acid eliminates the solubility penalties and potential assay interference associated with ester pro-drugs .

Parallel Synthesis of Carboxamide Compound Libraries

For high-throughput parallel synthesis, the direct amidation route saves one synthetic step compared to starting from the ethyl ester. This results in a higher overall yield and faster cycle times, making the free acid the economically optimal choice when generating libraries of 50–500 analogs [1].

Regiospecific Scaffold Hopping in Kinase Inhibitor Programs

When medicinal chemistry requires installation of a carboxylic acid pharmacophore at the 2-position of the pyrazolo[5,1-c][1,4]thiazine core, this compound is the only commercially feasible starting material, as the 3-isomer is unavailable in acid form. This exclusivity can drive a project's critical path and thus procurement decisions [2].

Preparation of 2-Substituted Pyrazolo[5,1-c][1,4]thiazine-5,5-dioxide Derivatives

The sulfur atom in the thiazine ring of the target compound can be selectively oxidized to the sulfone. This transformation differentially alters the electronic environment and LogD relative to the 3-substituted series, enabling exploration of SAR at the sulfone level without regioisomeric ambiguity .

Application
Selection Property
Validation Focus
Fragment-based screening
Predicted low LogP, H-bond donor capability
Aqueous solubility and non-specific binding assays
Parallel amide library synthesis
Direct coupling eliminates ester hydrolysis step
Reaction yield and purity throughput review
Kinase inhibitor scaffold design
Regiospecific 2-position carboxylic acid availability
Regioisomer-specific SAR interpretation
Sulfone derivative exploration
Thiazine sulfur oxidation potential
Electronic and LogD modulation context
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